An In-Depth Technical Guide to Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate: A Privileged Scaffold in Drug Discovery
An In-Depth Technical Guide to Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate: A Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this isomer is not prominently available, its core structure, pyrazolo[1,5-a]pyridine, is a well-established "privileged scaffold" in the development of targeted therapeutics. This document will delve into its synthesis, physicochemical properties, and its burgeoning role in drug discovery, particularly as a potent kinase inhibitor. Information from closely related isomers and derivatives will be utilized to provide a thorough understanding of this compound class.
I. Introduction to the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine system is a fused bicyclic heterocycle that has garnered substantial attention in the field of medicinal chemistry. Its structure is isosteric to purine, which allows it to mimic ATP and effectively bind to the ATP-binding sites of various kinases[1]. This inherent characteristic makes it a valuable scaffold for the design of kinase inhibitors. The strategic placement of substituents on this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a versatile tool in the drug discovery arsenal.
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, with its bromine atom at the 4-position and an ethyl ester at the 2-position, presents multiple opportunities for chemical modification. The bromine atom can serve as a handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). The ethyl ester provides a site for hydrolysis to the corresponding carboxylic acid, which can then be used for further derivatization or to improve solubility and pharmacokinetic profiles.
II. Physicochemical and Spectroscopic Profile
While specific experimental data for Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is not widely published, the expected properties can be inferred from its structure and data from related compounds.
Table 1: Physicochemical Properties
| Property | Predicted/Representative Value | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₉BrN₂O₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 269.10 g/mol | Influences solubility, permeability, and other pharmacokinetic parameters. |
| PubChem CID | 70700997[2] | Unique identifier in the PubChem database. |
| LogP (Predicted) | ~2.0-2.5 | Indicates moderate lipophilicity, which is often correlated with good membrane permeability. |
| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors can contribute to improved cell permeability. |
| Hydrogen Bond Acceptors | 4 | The nitrogen atoms and carbonyl oxygen can participate in hydrogen bonding with biological targets. |
| Rotatable Bonds | 2 | A low number of rotatable bonds generally correlates with better oral bioavailability. |
Spectroscopic Characterization (Expected Features)
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the structural elucidation and confirmation of synthesized compounds. Based on the analysis of related pyrazolo[1,5-a]pyrimidine and substituted pyrazolopyridine systems, the following spectral features are anticipated for Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate[3][4]:
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¹H NMR: The spectrum would exhibit distinct signals for the aromatic protons on the pyrazolopyridine core, with their chemical shifts and coupling constants providing information about their relative positions. The ethyl group of the ester would show a characteristic quartet and triplet pattern.
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¹³C NMR: The carbon spectrum would show resonances for all ten carbon atoms in the molecule, including the carbonyl carbon of the ester at a downfield chemical shift.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.
III. Synthesis of the Pyrazolo[1,5-a]pyridine Scaffold
Several synthetic routes to the pyrazolo[1,5-a]pyridine core have been reported, often involving the cyclization of a substituted pyridine with a pyrazole precursor. A common and effective method is the [3+2] cycloaddition of an N-aminopyridinium ylide with an alkyne.
Experimental Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyridine
This protocol is a representative example for the synthesis of the pyrazolo[1,5-a]pyridine scaffold and can be adapted for the synthesis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate.
Step 1: Formation of the N-Aminopyridinium Salt A solution of the appropriately substituted pyridine (e.g., 4-bromopyridine) in a suitable solvent is treated with an aminating agent, such as hydroxylamine-O-sulfonic acid, to form the corresponding N-aminopyridinium salt.
Step 2: 1,3-Dipolar Cycloaddition The N-aminopyridinium salt is then reacted with an ethyl propiolate in the presence of a base (e.g., potassium carbonate) in a solvent like DMF. The reaction mixture is heated to facilitate the 1,3-dipolar cycloaddition, leading to the formation of the pyrazolo[1,5-a]pyridine ring system. The use of ethyl propiolate directly introduces the ethyl ester at the 2-position.
Step 3: Purification The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate.
Diagram 1: Synthetic Workflow
Caption: General synthetic workflow for Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate.
IV. Applications in Drug Discovery: A Focus on Kinase Inhibition
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.
Mechanism of Action
Pyrazolo[1,5-a]pyridine derivatives typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This inhibition of kinase activity can disrupt cancer cell proliferation, survival, and migration.
Diagram 2: Kinase Inhibition Signaling Pathway
Caption: Mechanism of action of pyrazolo[1,5-a]pyridine-based kinase inhibitors.
Structure-Activity Relationship (SAR) and Therapeutic Potential
The therapeutic potential of pyrazolo[1,5-a]pyridine derivatives is underscored by the numerous compounds that have entered clinical development. The substitution pattern on the pyrazolo[1,5-a]pyridine core is critical for determining the potency and selectivity of these inhibitors.
Table 2: Representative Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyridine Derivatives
| Compound/Derivative | Target Kinase(s) | IC₅₀ (nM) | Therapeutic Area | Reference |
| Related Pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | Immuno-oncology, Cancer | [5] |
| Pyrazolopyrimidine Derivative | TrkA | 2.4 | Cancer | [6] |
| Pyrazolopyrimidine Derivative | TrkC | 0.2 | Cancer | [6] |
| Pyrazolo[3,4-d]pyrimidine (Ibrutinib) | BTK | 0.5 | B-cell cancers | [1] |
Note: Data presented is for structurally related compounds to illustrate the potential of the broader scaffold.
The data in Table 2 highlights the potent and often nanomolar inhibitory activity of pyrazolo-pyridine and -pyrimidine derivatives against various kinases implicated in cancer. The 4-bromo substitution in the target compound of this guide offers a key position for further chemical exploration to enhance potency and target selectivity.
V. Conclusion and Future Directions
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate represents a valuable building block for the development of novel therapeutics. Its pyrazolo[1,5-a]pyridine core is a proven privileged scaffold for kinase inhibition, and the strategic placement of functional groups allows for extensive chemical modification. Future research in this area will likely focus on the synthesis of a diverse library of derivatives and their evaluation against a panel of kinases to identify novel drug candidates with improved efficacy and safety profiles. The continued exploration of this chemical space holds significant promise for the future of targeted cancer therapy.
VI. References
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PubChem. Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate. National Center for Biotechnology Information. [Link][2]
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NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. [Link][3]
-
CP Lab Safety. ethyl 4-bromopyrazolo[1, 5-a]pyridine-3-carboxylate, min 97%, 100 mg. [Link][7]
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link][4]
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Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry. [Link][8]
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Synthesis and 1 H, 13 C and 15 N NMR characterisation of substituted Pyrazolo[4,3- c ]quinolines and related compounds. ResearchGate. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link][1]
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Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate. Acta Crystallographica Section E. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link][6]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][5]
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![Chemical structure of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate with atom numbering.](https://i.imgur.com/8V58w8T.png)
